molecular formula C13H23NO5 B12285262 (2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate

(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate

Cat. No.: B12285262
M. Wt: 273.33 g/mol
InChI Key: FCXVFLKZKFYVFC-UHFFFAOYSA-N
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Description

(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with tert-butyl, ethyl, and methoxy groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the pyrrolidine ring can be formed through cyclization reactions involving tert-butyl and ethyl substituents. Methoxylation is then achieved using methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-tert-butyl2-ethyl5-hydroxypyrrolidine-1,2-dicarboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2R)-1-tert-butyl2-methyl5-methoxypyrrolidine-1,2-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methoxy group, in particular, can participate in unique chemical reactions and interactions compared to similar compounds with different substituents.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-6-18-11(15)9-7-8-10(17-5)14(9)12(16)19-13(2,3)4/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXVFLKZKFYVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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